2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine
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Overview
Description
2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes benzyl groups and a benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl ketone: An organic compound with two benzyl groups attached to a central carbonyl group.
2,2-dibenzyl-1,3-propanediol: A compound with two benzyl groups and a propanediol core.
1,3-Dibenzyl-1,1,3,3-tetramethyldisiloxane: A compound with benzyl groups and a disiloxane core.
Uniqueness
2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
35141-74-3 |
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Molecular Formula |
C28H26N2O2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine |
InChI |
InChI=1S/C28H26N2O2/c1-3-7-21(8-4-1)15-29-17-24-26(31-19-29)13-11-23-12-14-27-25(28(23)24)18-30(20-32-27)16-22-9-5-2-6-10-22/h1-14H,15-20H2 |
InChI Key |
MHBIQHGBNITKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2C4=C(C=C3)OCN(C4)CC5=CC=CC=C5)OCN1CC6=CC=CC=C6 |
Origin of Product |
United States |
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